Pazopanib hydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. [, ] This compound is primarily recognized for its anti-angiogenic properties, specifically its ability to inhibit vascular endothelial growth factor receptors (VEGFRs). [, ] Pazopanib hydrochloride plays a significant role in scientific research, particularly in the field of oncology, where it serves as a valuable tool for studying angiogenesis and developing novel cancer therapies. [, ]
Pazopanib hydrochloride is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-KIT, which are crucial in tumor growth and angiogenesis. The compound is marketed under the brand name Votrient and is primarily sourced from pharmaceutical companies engaged in oncology drug development .
The synthesis of pazopanib hydrochloride involves several key steps:
Pazopanib hydrochloride has a complex molecular structure represented by the formula:
This structure includes:
The molecular weight of pazopanib hydrochloride is approximately 437.88 g/mol. The compound exhibits multiple tautomeric forms due to the presence of nitrogen atoms in heterocyclic rings, which can influence its reactivity and solubility characteristics .
Pazopanib hydrochloride can participate in various chemical reactions:
The synthesis pathways also highlight potential impurities that may arise during production, necessitating rigorous purification processes to ensure drug quality.
Pazopanib exerts its therapeutic effects primarily through inhibition of tyrosine kinases involved in angiogenesis and tumor proliferation:
The binding affinity of pazopanib for these receptors enhances its efficacy in inhibiting tumor growth and metastasis .
Pazopanib hydrochloride exhibits several important physical and chemical properties:
These properties are critical for developing effective drug formulations that maximize bioavailability and therapeutic effectiveness .
Pazopanib hydrochloride is primarily used in oncology for treating:
Additionally, ongoing research explores its potential applications in other malignancies and combinations with other therapeutic agents to enhance treatment efficacy .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3